Eprenetapopt
Description
Significance of TP53 Tumor Suppressor Pathway Aberrations in Cancer Biology
The TP53 gene encodes the tumor suppressor protein p53, often referred to as the "guardian of the genome" due to its critical role in maintaining genomic stability. frontiersin.orgashpublications.orgveterinaryworld.org Wild-type p53 is a transcription factor that regulates genes involved in cell cycle arrest, DNA repair, apoptosis (programmed cell death), senescence, and metabolism in response to cellular stress such as DNA damage or oncogene activation. ashpublications.orgfrontiersin.orgnih.govmdpi.comresearchgate.net
Mutations in TP53 are the most frequent genetic alterations observed across a wide spectrum of human cancers, occurring in nearly half of all cases and up to 80% in aggressive cancers like high-grade serous ovarian cancer and small-cell lung cancer. frontiersin.orgascopubs.orgmdpi.comnih.gov These mutations often occur in the DNA-binding domain of the p53 protein, leading to a loss of its ability to bind to target DNA sequences and activate downstream tumor-suppressive pathways. frontiersin.orgfrontiersin.orgbiorxiv.orgnih.gov Missense mutations, which result in a single amino acid substitution, are the predominant type of TP53 mutation in cancer. frontiersin.orgnih.gov Mutant p53 proteins not only lose their wild-type function but can also acquire new oncogenic functions that promote tumor progression, metastasis, and resistance to therapy. mdpi.comnih.govoncotarget.com Furthermore, mutant p53 can exert a dominant-negative effect, interfering with any remaining wild-type p53 protein expressed from the other allele. mdpi.comnih.gov The high frequency and functional consequences of TP53 aberrations underscore their significance in cancer biology and highlight the need for therapeutic strategies that can counteract their effects. tandfonline.comaacrjournals.org
Rationale for Pharmacological p53 Reactivation as a Therapeutic Strategy
Given the central role of p53 in preventing cancer, restoring its function in tumor cells with compromised p53 pathways has emerged as a promising therapeutic strategy. frontiersin.orgmdpi.combiorxiv.orgnih.govnih.govresearchgate.netspandidos-publications.com In cancers where wild-type TP53 is intact but its function is inhibited (e.g., by overexpression of negative regulators like MDM2), approaches focus on disrupting these inhibitory interactions to activate the endogenous wild-type p53. aacrjournals.orgnih.govnih.govresearchgate.netresearchgate.net
However, in the large proportion of cancers harboring mutant TP53, the strategy shifts to reactivating the mutant protein itself. frontiersin.orgresearchgate.netmdpi.comnih.govspandidos-publications.com Many mutant p53 proteins are structurally unstable, and pharmacological reactivation aims to restore a wild-type-like conformation and function to these misfolded proteins. mdpi.combiorxiv.orgnih.gov The rationale is that by reactivating mutant p53, the tumor cell's own apoptotic and cell cycle control mechanisms can be engaged, leading to tumor cell death or growth arrest. frontiersin.orgresearchgate.netmdpi.comspandidos-publications.com Studies in mouse models have shown that restoring p53 function can lead to the suppression of established tumors, providing strong support for this approach. nih.govnih.gov
Historical Context of Mutant p53 Targeting Agents
The pursuit of small molecules capable of reactivating mutant p53 has been ongoing for several decades. mdpi.comaacrjournals.org Early efforts faced challenges due to the nature of p53 as a nuclear transcription factor, historically considered "undruggable". mdpi.com However, various strategies have led to the identification of compounds that can restore wild-type activity to mutant p53 through different mechanisms. frontiersin.orgresearchgate.netmdpi.comnih.gov
Evolution from PRIMA-1 to APR-246
One significant line of development in mutant p53 targeting agents involves the compounds PRIMA-1 and its structural analog, APR-246 (also known as Eprenetapopt or PRIMA-1Met). frontiersin.orgbiorxiv.orgnih.govspandidos-publications.comnih.govnih.govwikipedia.orgmdpi.com PRIMA-1 (p53 reactivation and induction of massive apoptosis) was identified in a cell-based screen and demonstrated the ability to reactivate various forms of mutant p53, leading to the induction of apoptosis in tumor cells and inhibition of tumor growth in preclinical models. frontiersin.orgnih.govnih.gov PRIMA-1 was shown to restore sequence-specific DNA binding and active conformation to mutant p53 proteins. nih.govsigmaaldrich.com
Further research into the mechanism of action of PRIMA-1 revealed that it is converted to a reactive Michael acceptor, methylene (B1212753) quinuclidinone (MQ). frontiersin.orgbiorxiv.orgnih.govspandidos-publications.comnih.govmdpi.com MQ was found to bind covalently to cysteine residues in the core domain of p53, leading to refolding and restoration of wild-type p53 function. frontiersin.orgbiorxiv.orgnih.govnih.govnih.govmdpi.com
APR-246 is a methylated derivative and structural analog of PRIMA-1 that was subsequently identified and shown to have superior properties, including improved permeability. frontiersin.orgnih.govnih.gov Like PRIMA-1, APR-246 acts as a prodrug that is converted to the active compound MQ. frontiersin.orgbiorxiv.orgnih.govnih.govnih.govmdpi.com MQ covalently binds to cysteine residues in mutant p53, notably Cysteine 124 and Cysteine 277, which is critical for the refolding and functional restoration of the protein. biorxiv.orgnih.govspandidos-publications.comnih.govmdpi.com This covalent modification helps to stabilize the mutant p53 protein and shift its conformation towards a functional state, thereby reconstituting its tumor suppressor activity. ascopubs.orgnih.gov In addition to its direct interaction with mutant p53, MQ also targets the cellular redox balance by inhibiting thioredoxin reductase (TrxR1) and depleting glutathione (B108866), which can induce oxidative stress and contribute to the anti-cancer effect. frontiersin.orgascopubs.orgnih.govnih.govki.se This dual mechanism of action may contribute to the observed synergy between APR-246 and certain chemotherapeutic agents. frontiersin.orgnih.gov The development of APR-246 from the initial discovery of PRIMA-1 represents a significant step in the evolution of pharmacological agents targeting mutant p53, leading to a compound that has advanced into clinical development. frontiersin.orgmdpi.comaacrjournals.orgwikipedia.orgmdpi.comki.se
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBNULCRKBVAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C(=O)C2CCN1CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164013 | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5291-32-7 | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprenetapopt [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprenetapopt | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11684 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPRENETAPOPT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41TGB4080 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Apr 246 Action at the Molecular and Cellular Level
Prodrug Conversion and Formation of Methylene (B1212753) Quinuclidinone (MQ)
APR-246 functions as a prodrug, undergoing spontaneous conversion under physiological conditions to its active form, methylene quinuclidinone (MQ) oatext.commdpi.comlife-science-alliance.orgascopubs.orgnih.gov. This conversion is a non-enzymatic process asco.org. MQ is identified as the biologically active moiety responsible for the effects of APR-246 mdpi.comlife-science-alliance.orgfrontiersin.orgselleckchem.com. The conversion occurs over a timeframe of a few hours at physiological pH frontiersin.org. The administration of APR-246 as a prodrug is considered important to potentially avoid adduct formation with various extracellular targets due to the reactivity of MQ frontiersin.org.
Direct Interaction with TP53 Mutants
A primary mechanism by which MQ exerts its effects is through direct interaction with mutant p53 protein.
Covalent Binding to Cysteine Residues within the p53 Core Domain
MQ acts as a Michael acceptor, enabling it to bind covalently to thiol groups, particularly the cysteine residues, within the core DNA-binding domain of the p53 protein oatext.commdpi.comlife-science-alliance.orgnih.govfrontiersin.orgselleckchem.commdanderson.orgnih.govaacrjournals.orgmdpi.comnih.govoncotarget.comaacrjournals.org. This covalent modification is a critical step in the reactivation of mutant p53. The p53 core domain contains 10 cysteine residues frontiersin.org. Studies using mass spectrometry have demonstrated that MQ binds covalently to the p53 core domain frontiersin.org.
Specificity for Cysteine 124 and Cysteine 277
Research has identified specific cysteine residues within the p53 core domain that are preferential targets for covalent modification by MQ. Cysteine 277 has been identified as a prime binding target for MQ in p53 nih.govnih.gov. Both Cysteine 124 and Cysteine 277 have been shown to be required for the functional restoration of certain mutant p53 proteins, such as the R175H mutant, in living tumor cells nih.govnih.govbiorxiv.org. Other cysteine residues, including Cys182, Cys229, and Cys141, have also shown prominent or additional modification by MQ frontiersin.orgki.se.
A summary of targeted cysteine residues is presented in the table below:
| Cysteine Residue | Role in MQ Binding/p53 Reactivation | References |
| Cysteine 124 | Required for functional restoration of R175H mutant p53 | nih.govnih.govbiorxiv.org |
| Cysteine 277 | Prime binding target, essential for thermostabilization | nih.govnih.govki.se |
| Cysteine 182 | Prominent modification by MQ | frontiersin.orgki.se |
| Cysteine 229 | Prominent modification by MQ | ki.se |
| Cysteine 141 | Additional modification in mutant p53 | frontiersin.orgki.se |
Conformational Restoration of Mutant p53 to Wild-Type-like Functionality
The covalent binding of MQ to cysteine residues within the mutant p53 core domain induces conformational changes mdanderson.orgbiorxiv.org. This modification helps to refold the misfolded mutant p53 protein frontiersin.orgselleckchem.com. The binding of MQ leads to the thermodynamic stabilization of the mutant p53 protein, shifting its equilibrium towards a functional, wild-type-like conformation life-science-alliance.orgascopubs.orgselleckchem.commdanderson.orgnih.govaacrjournals.orgmdpi.comnih.govbiorxiv.orgresearchgate.netnih.gov. This restoration of proper folding is crucial for regaining p53's tumor suppressor functions.
Reactivation of p53 Transcriptional Activity
Restoring the wild-type-like conformation of mutant p53 enables it to regain its ability to bind DNA and act as a transcription factor selleckchem.comnih.govaacrjournals.orgmdpi.comnih.gov. This reactivation of transcriptional activity is a key outcome of APR-246 treatment in cells expressing mutant p53.
Induction of p53 Target Genes (e.g., p21, Bax, Puma, Noxa)
The restored transcriptional activity of mutant p53 leads to the induction of its downstream target genes selleckchem.comnih.govaacrjournals.orgmdpi.comnih.gov. These target genes play critical roles in various cellular processes, including cell cycle arrest and apoptosis. Examples of p53 target genes that are upregulated following APR-246 treatment include p21, Bax, Puma, and Noxa mdpi.comselleckchem.comnih.govaacrjournals.orgoncotarget.comthno.orgnih.gov. Induction of these genes contributes to the anti-tumor effects observed with APR-246. For instance, upregulation of p21 can lead to cell cycle arrest, while increased expression of Bax, Puma, and Noxa can trigger the intrinsic apoptotic pathway oncotarget.comthno.org.
The induction of these target genes has been observed in various cancer cell lines upon treatment with APR-246.
| Target Gene | Function | Observed Induction by APR-246 | References |
| p21 | Cell cycle arrest | Yes | mdpi.comselleckchem.comnih.govaacrjournals.orgthno.orgnih.gov |
| Bax | Pro-apoptotic protein | Yes | mdpi.comselleckchem.comnih.govaacrjournals.orgoncotarget.comthno.org |
| Puma | Pro-apoptotic protein (BBC3) | Yes | mdpi.comselleckchem.comnih.govaacrjournals.orgoncotarget.comthno.orgnih.gov |
| Noxa | Pro-apoptotic protein (PMAIP1) | Yes | mdpi.comselleckchem.comnih.govaacrjournals.orgoncotarget.comthno.orgnih.gov |
Preclinical Investigations of Apr 246 Efficacy and Biological Impact
Efficacy in TP53-Mutated Cancer Models
Mutations in the TP53 tumor suppressor gene are the most frequent genetic alterations in human cancers, occurring in approximately 50% of all tumors. frontiersin.orgaprea.comascopubs.org These mutations are often associated with resistance to conventional therapies and poor prognosis. frontiersin.orgaprea.com APR-246 has been specifically developed to target and reactivate mutant p53 protein. frontiersin.orgnih.govwikipedia.orgcancervic.org.auaprea.com Preclinical studies have demonstrated compelling antitumor activity of APR-246 in a wide range of TP53-mutated cancer models. aprea.comonclive.com
Hematological Malignancies (e.g., Myelodysplastic Syndromes, Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia, Lymphoid Malignancies)
APR-246 has shown preclinical efficacy in various hematological malignancies harboring TP53 mutations. aprea.comashpublications.org Studies in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) cell lines and primary patient samples with TP53 mutations have demonstrated that APR-246 induces apoptosis and reduces cell proliferation. nih.govhaematologica.org The combination of APR-246 and azacitidine has shown synergistic pro-apoptotic effects and a dramatic reduction in cell proliferation via cell cycle arrest in TP53-mutated MDS and AML models. nih.govhaematologica.org This synergistic effect was also confirmed in xenotransplantation models, leading to pronounced and durable inhibition of disease progression. nih.govhaematologica.org Ex vivo studies using primary cells from patients with chronic lymphocytic leukemia (CLL) have also indicated the efficacy of APR-246, showing greater potency in killing malignant lymphocytes compared to normal lymphocytes. ashpublications.org APR-246 has demonstrated activity in lymphoma and myeloma cell lines as well. ashpublications.org
Solid Tumors (e.g., Ovarian Cancer, Breast Cancer, Head and Neck Squamous Cell Carcinoma, Esophageal Squamous Cell Cancer, Pancreatic Cancer, Prostate Cancer, Neuroblastoma, Small Cell Lung Cancer)
Preclinical investigations have shown that APR-246 exhibits antitumor activity in several solid tumor types with TP53 mutations. frontiersin.orgaprea.comresearchgate.netspandidos-publications.com In ovarian cancer, where TP53 mutations are highly prevalent, APR-246 has demonstrated compelling preclinical activity. aprea.comonclive.com Studies in esophageal adenocarcinoma (OAC) models, where TP53 is frequently mutated, showed that APR-246 inhibits clonogenic survival and induces cell cycle arrest and apoptosis in cells harboring p53 mutations. researchgate.net Sensitivity to APR-246 in OAC correlated with cellular levels of mutant p53 protein. researchgate.net Ectopic expression of mutant p53 sensitized p53-null cells to APR-246, while p53 gene knockdown diminished its activity. researchgate.net APR-246 has also shown activity in head and neck squamous cell carcinoma (HNSCC) cell lines expressing mutant p53, decreasing cell survival. mdanderson.org In pancreatic cancer, APR-246 has demonstrated effects on cells with gain-of-function mutant TP53. mdpi.com Preclinical studies in prostate cancer models have indicated that APR-246 can counteract pro-metastatic behaviors associated with dominant-negative TP53 mutations. larvol.commdpi.com Neuroblastoma models have shown that APR-246 can induce caspase-independent, p53-independent cell death through GSH depletion. aacrjournals.org APR-246 has also demonstrated preclinical antitumor activity in small cell lung cancer and breast cancer models. aprea.comresearchgate.netlarvol.com
Efficacy in TP53 Wild-Type or TP53-Deficient Cancer Models
While APR-246 is primarily known for its activity in TP53-mutated cancers, preclinical evidence suggests it may also have effects in cancer models with wild-type (WT) TP53 or those deficient in TP53. frontiersin.orgmdpi.comlarvol.comaacrjournals.org The mechanism of action of APR-246 involves not only the reactivation of mutant p53 but also the perturbation of cellular redox balance through the inhibition of TrxR1 and GSH depletion. frontiersin.orgcancervic.org.auascopubs.orgmdpi.comnih.govcenmed.comki.se These redox effects can contribute to cell death independently of p53 status. frontiersin.orgcancervic.org.auascopubs.orgmdpi.comresearchgate.net Studies have shown that APR-246 can induce cell death in a p53-independent manner. mdpi.comlarvol.comaacrjournals.org For instance, in neuroblastoma models, APR-246 induced cell death through GSH depletion, independent of p53. aacrjournals.org Some research indicates that the sensitivity to APR-246 may correlate more strongly with the expression of SLC7A11, a cystine/glutamate transporter, than with TP53 mutation status. aacrjournals.org This suggests that the efficacy of APR-246 may extend to cancers with WT TP53 or those that are TP53-deficient, particularly in contexts where its redox-modulating effects are significant. larvol.comaacrjournals.org In pancreatic cancer cells lacking TP53 expression, the introduction of WT-TP53 increased sensitivity to APR-246, but APR-246 also showed effects in cells with gain-of-function mutant TP53, indicating potential activity beyond simple WT p53 restoration. mdpi.com
Synergistic Effects in Combination Therapies
Preclinical studies have consistently demonstrated strong synergistic effects when APR-246 is combined with various conventional chemotherapeutic agents and targeted therapies. frontiersin.orgaprea.comnih.govaprea.com This synergy is often attributed to the dual mechanism of action of APR-246, which can enhance the effectiveness of other drugs by restoring p53 function, accumulating mutant p53, depleting glutathione (B108866), and increasing oxidative stress. frontiersin.orgnih.gov
With Conventional Chemotherapeutic Agents (e.g., Azacitidine, Cisplatin (B142131), Carboplatin (B1684641), Doxorubicin (B1662922), 5-Fluorouracil, Daunorubicin)
Significant synergy has been observed between APR-246 and conventional chemotherapies across various cancer types, particularly in TP53-mutated settings. frontiersin.orgaprea.commdpi.comnih.govhaematologica.orgresearchgate.netlarvol.com
Azacitidine: The combination of APR-246 and azacitidine has shown compelling preclinical synergy in TP53-mutated MDS and AML models, leading to enhanced apoptosis and reduced proliferation. nih.govmdpi.comonclive.comhaematologica.orgresearchgate.netclinicaltrials.gov This synergy has been linked to a novel molecular mechanism. nih.govhaematologica.org
Cisplatin and Carboplatin: Synergy between APR-246 and platinum compounds like cisplatin and carboplatin has been widely reported in preclinical models of various solid tumors, including ovarian, lung, esophageal, and head and neck cancers. frontiersin.orgcancervic.org.aumdanderson.orgmdpi.comnih.govresearchgate.netspandidos-publications.comclinicaltrials.govbiorxiv.org This combination has shown to restore sensitivity in cisplatin-resistant cell lines. mdpi.com
Doxorubicin: Synergy with doxorubicin has been observed in preclinical models, including AML cells with wild-type p53 and ovarian cancer cells, where APR-246 restored sensitivity to doxorubicin-resistant lines. frontiersin.orgmdpi.comnih.govresearchgate.net
5-Fluorouracil (5-FU): APR-246 has demonstrated synergistic effects with 5-FU in preclinical models of esophageal and head and neck cancers, enhancing antitumor activity. frontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net
Daunorubicin (B1662515): Synergy between APR-246 and daunorubicin has been observed in AML cells, even in those carrying wild-type p53. frontiersin.orgnih.gov
The synergy with DNA-damaging agents like cisplatin and doxorubicin can be attributed to multiple factors, including the restoration of mutant p53 function by APR-246, which enhances the response to DNA damage, and the depletion of glutathione by the active metabolite MQ, which can inhibit the efflux of these drugs. frontiersin.orgnih.gov
With Targeted Therapies (e.g., MDM2 Inhibitors, FHIT, RITA, CX-5461, HDAC Inhibitors, Asparaginase (B612624), Phosphatidylserine-targeting Antibody 2aG4)
Preclinical studies have also explored the synergistic potential of APR-246 with various targeted therapies. frontiersin.orgwikipedia.orgmdpi.comnih.govki.seascopubs.orgresearchgate.netaprea.com
MDM2 Inhibitors: Synergy has been observed between APR-246 and MDM2 inhibitors like Nutlin-3 in pancreatic cancer cells. mdpi.comnih.gov This synergy may arise from the disruption of the p53-MDM2 interaction, although p53-independent mechanisms involving MDM2's role in regulating cellular redox status have also been suggested. aacrjournals.org
FHIT: Gene therapy with the tumor suppressor gene FHIT, which can inactivate MDM2, has resulted in synergistic inhibition of tumor growth in combination with APR-246. nih.gov
RITA: Synergy has been observed between APR-246 and the experimental compound RITA (Reactivating p53 and Inducing Tumor Apoptosis) in AML cells. frontiersin.orgnih.gov This synergy could be due to increased levels of mutant p53 upon induction of DNA damage by RITA. frontiersin.orgnih.gov
HDAC Inhibitors: Combining APR-246 with HDAC inhibitors has been investigated as a potential targeted treatment option, particularly in neuroblastoma. mdpi.com
Asparaginase: Combination treatment of APR-246 and asparaginase has led to synergistic growth suppression in acute lymphoblastic leukemia (ALL) cells, suggesting a potential novel treatment strategy for ALL. ki.se
Phosphatidylserine-targeting Antibody 2aG4: Preclinical studies have explored the combination of APR-246 with a phosphatidylserine-targeting antibody, showing enhanced antitumor effects. frontiersin.org
Other targeted approaches showing synergy with APR-246 in preclinical settings include inhibitors of glutathione synthesis or cysteine transporters, which enhance the effects of APR-246-induced oxidative stress. mdpi.com Inhibition of the efflux pump MRP1 has also shown synergistic tumor cell death, particularly in TP53 mutant cells. embopress.orgki.se Combining APR-246 with immunotherapy agents like anti-PD-1 and anti-CTLA-4 has also shown enhanced antitumor effects in preclinical models, suggesting that APR-246 may alter the tumor microenvironment. aprea.com
In Vitro Methodologies
Redox Status Indicators (e.g., Glutathione levels, Lipid Peroxidation)
APR-246, through its active metabolite MQ, has been shown to target components of the cellular redox system frontiersin.org. MQ can covalently bind to cysteines in glutathione (GSH), leading to a decrease in free intracellular glutathione concentrations frontiersin.orgmdpi.comki.sebiorxiv.orgembopress.org. This binding impairs the antioxidant glutathione system and contributes to elevated levels of reactive oxygen species (ROS) mdpi.com.
In addition to affecting glutathione levels, MQ has been shown to inhibit thioredoxin reductase 1 (TrxR1), a selenocysteine-containing enzyme crucial for maintaining cellular redox balance frontiersin.orgmdpi.comembopress.orgmedchemexpress.comcenmed.com. Inhibition of TrxR1 by MQ can convert the enzyme into a pro-oxidant NADPH oxidase, further contributing to ROS production mdpi.com. These effects on glutathione depletion and TrxR1 inhibition collectively lead to increased oxidative stress within cancer cells mdpi.comresearchgate.net.
Studies have demonstrated that APR-246 treatment leads to increased ROS formation and lipid peroxidation in various cancer models, including neuroblastoma and ovarian cancer cells mdpi.combiorxiv.orgnih.govmdanderson.orgfrontiersin.org. Lipid peroxidation, a marker of ferroptosis, has been observed to increase upon APR-246 treatment biorxiv.orgnih.govmdanderson.orgfrontiersin.org. For instance, in neuroblastoma models, increased ROS formation and lipid peroxidation were observed following APR-246 treatment mdpi.com. In acute myeloid leukemia (AML) cells, APR-246 depleted intracellular GSH and induced lipid peroxide production, leading to ferroptosis induction nih.gov. Similarly, in ovarian cancer cell lines, APR-246 induced GSH depletion associated with ferroptosis, evidenced by increased lipid peroxidation and oxidative stress mdanderson.org.
The impact of APR-246 on redox status indicators is summarized in the table below:
| Redox Indicator | Effect of APR-246 Treatment | Observation in Study Models |
| Intracellular Glutathione (GSH) | Depletion through covalent binding of MQ | Observed in various cancer cell lines frontiersin.orgmdpi.comki.sebiorxiv.orgembopress.orgnih.govmdanderson.org |
| Thioredoxin Reductase 1 (TrxR1) | Inhibition | Observed in vitro and in living cells frontiersin.orgmdpi.comembopress.orgmedchemexpress.comcenmed.com |
| Reactive Oxygen Species (ROS) | Increased levels | Observed in neuroblastoma, HNSCC, and ovarian cancer cells mdpi.combiorxiv.orgmdanderson.org |
| Lipid Peroxidation | Increased levels | Observed in neuroblastoma, HNSCC, AML, and ovarian cancer cells mdpi.combiorxiv.orgnih.govmdanderson.orgfrontiersin.org |
In Vivo Experimental Models
Preclinical investigations of APR-246 have extensively utilized in vivo experimental models to evaluate its anti-tumor efficacy.
Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, have been widely used to assess the effects of APR-246 on tumor growth. Studies have demonstrated that APR-246 exhibits significant anti-tumor activity in various xenograft models, including those derived from esophageal cancer, triple-negative breast cancer (TNBC), small cell lung cancer (SCLC), and colorectal cancer (CRC) oatext.comdovepress.comnih.govnih.govresearchgate.netnih.gov.
In esophageal cancer xenograft models, APR-246 demonstrated potent anti-tumor activity nih.govresearchgate.net. Studies in TNBC xenograft mouse models showed that APR-246 alone or in combination with other agents significantly reduced tumor growth oatext.comdovepress.com. For instance, in a TNBC xenograft model using MDA-MB-231 cells, APR-246 treatment significantly reduced tumor growth oatext.com. In SCLC xenograft models, APR-246 showed significant anti-tumor effects after intravenous injection nih.gov. APR-246 has also been shown to effectively suppress CRC tumor growth in human xenograft models nih.gov.
Combinations of APR-246 with other therapeutic agents have also been evaluated in xenograft models, often demonstrating synergistic effects ki.seembopress.orgdovepress.comaacrjournals.org. For example, blocking the efflux pump MRP1 in combination with APR-246 led to synergistic tumor cell death in vivo in mice with tumor xenografts ki.seembopress.org. Combination treatment with APR-246 and a phosphatidylserine-targeting antibody significantly inhibited tumor development in hormone-dependent mutant p53-expressing breast cancer xenografts dovepress.com. In colorectal cancer, combined treatment with APR-246 and radiotherapy showed confirmed results in zebrafish xenografts aacrjournals.org.
Patient-derived xenograft (PDX) models, which are established by implanting tumor tissue directly from a patient into immunocompromised mice, are considered to better recapitulate the heterogeneity and characteristics of human tumors. APR-246 has been evaluated in PDX models for several cancer types, including oesophageal adenocarcinoma (OAC) and oesophageal squamous cell carcinoma (ESCC) nih.govresearchgate.netnih.gov.
In PDX models of OAC, APR-246 demonstrated potent anti-tumor activity and restored chemosensitivity in a cisplatin/5-fluorouracil-resistant xenograft model nih.gov. Studies using PDX models with p53 mutant ESCC confirmed the anti-tumor effects of APR-246, both alone and in combination with chemotherapy nih.gov. These findings from PDX models further support the potential clinical relevance of APR-246.
Preclinical studies have consistently shown that APR-246 can inhibit tumor growth in various in vivo models oatext.comdovepress.comnih.govnih.govnih.govashpublications.org. The assessment of tumor growth inhibition is typically performed by monitoring tumor volume over time in treated versus control groups of animals dovepress.com.
Beyond primary tumor growth, the effect of APR-246 on metastasis has also been investigated. Metastasis is a critical factor in cancer progression and patient outcome. Studies have indicated that APR-246 can inhibit the metastatic potential of cancer cells. For instance, a study using a mouse model of triple-negative breast cancer demonstrated that APR-246 treatment significantly reduced the number of metastatic colonies in the lungs nih.govresearchgate.netresearchgate.net. This suggests that APR-246 may have a role in preventing the spread of cancer cells.
The inhibition of metastasis by APR-246 may be linked to its ability to reactivate mutant p53, as wild-type p53 is known to suppress processes involved in metastasis, such as the epithelial-to-mesenchymal transition nih.gov. Additionally, APR-246 has been shown to reduce the stem cell-like properties of cancer cells, which are implicated in the emergence of drug resistance and metastasis nih.govresearchgate.net.
| In Vivo Model Type | Cancer Types Studied | Key Findings on Tumor Growth Inhibition | Findings on Metastasis Inhibition |
| Tumor Xenograft Models | Esophageal Cancer, TNBC, SCLC, CRC, Neuroblastoma, HNSCC | Significant anti-tumor activity, reduced tumor growth, synergistic effects with combination therapies oatext.comdovepress.comnih.govnih.govresearchgate.netnih.govaacrjournals.org | Inhibition of lung metastasis observed in TNBC models nih.govresearchgate.netresearchgate.net |
| Patient-Derived Xenograft (PDX) Models | OAC, ESCC, Neuroblastoma, Sarcoma, Colorectal, Breast Cancer | Potent anti-tumor activity, restored chemosensitivity, synergistic effects with combination therapies nih.govresearchgate.netnih.govaacrjournals.org | Not explicitly detailed in the provided snippets for PDX models, but potential indicated by TNBC xenograft results. |
Translational and Clinical Development of Apr 246
Overview of Clinical Trial Phases
The clinical development of APR-246 has progressed through various phases, including Phase 1, Phase 1/2, Phase 2, and Phase 3 studies. Initial first-in-human Phase 1/2 dose-escalation studies were conducted in patients with refractory hematological malignancies and prostate cancer to assess safety, tolerability, pharmacokinetics, and pharmacodynamics. frontiersin.orgclinicaltrials.govashpublications.orgascopubs.org These early trials demonstrated a favorable safety profile and showed evidence of both biological and clinical responses. frontiersin.orgaprea.comaprea.comaprea.com
Based on promising preclinical data and early clinical observations, APR-246 advanced into later-stage trials. A randomized, controlled Phase 3 trial was initiated to compare APR-246 in combination with azacitidine versus azacitidine alone in patients with TP53-mutant myelodysplastic syndromes (MDS). clinicaltrials.govascopubs.orgresearchgate.net Phase 2 studies have also investigated APR-246 in specific cancer types, including high-grade serous ovarian cancer and in combination with other therapies like pembrolizumab (B1139204) in advanced solid tumors. frontiersin.orgaprea.comeuropeanpharmaceuticalreview.comcancer.govnih.govresearchgate.netaprea.com
Clinical trials have employed various designs, including open-label, multicenter, and randomized approaches, to evaluate the efficacy and safety of APR-246 as a monotherapy and in combination with standard-of-care treatments such as azacitidine, carboplatin (B1684641), and pegylated liposomal doxorubicin (B1662922). clinicaltrials.govaprea.comeuropeanpharmaceuticalreview.comclinicaltrialsregister.eumycancergenome.orgdana-farber.org Studies have also explored its use in combination with venetoclax (B612062) in myeloid malignancies and as maintenance therapy after allogeneic hematopoietic stem cell transplantation. ascopubs.orgmycancergenome.orgashpublications.org
Clinical Outcomes and Efficacy in Specific Cancer Types
APR-246 has been evaluated for its clinical efficacy in several cancer types, with a particular focus on those characterized by TP53 mutations.
Myelodysplastic Syndromes (MDS) with TP53 Mutation
Clinical trials have investigated APR-246, primarily in combination with azacitidine, in patients with TP53-mutant MDS. Pooled analyses of Phase 2 trials (NCT03072043 and NCT03588078) in patients with TP53-mutant MDS and oligoblastic AML showed encouraging response rates. researchgate.netaml-hub.comnih.govascopubs.org
| Response Type | Percentage of Patients (Combined Phase 2) |
| Overall Response Rate (ORR) | 69% aml-hub.com |
| Complete Remission (CR) | 44% researchgate.net, 49% aml-hub.com |
| CR/Partial Response (PR) | 49% (MDS patients) aml-hub.com |
Despite the promising results in Phase 2 studies, a randomized Phase 3 trial (NCT03745716) in TP53-mutant MDS did not meet its primary endpoint of complete remission rate, although a trend for improved CR rates was observed (33% vs 22%). ascopubs.orgresearchgate.net
Acute Myeloid Leukemia (AML) with TP53 Mutation
APR-246 has also been investigated in a triplet combination with azacitidine and venetoclax for patients with TP53-mutant AML, which met its primary endpoint with a complete remission rate of 38%. ascopubs.org
High-Grade Serous Ovarian Cancer
Clinical trials have evaluated APR-246 in patients with high-grade serous ovarian cancer. A Phase 1b/2 study (PiSARRO, NCT02098343 and NCT03268382) investigated APR-246 in combination with carboplatin and pegylated liposomal doxorubicin in patients with relapsed high-grade serous ovarian cancer. aprea.comeuropeanpharmaceuticalreview.comclinicaltrialsregister.eumycancergenome.orgdana-farber.org
Other Hematological Malignancies and Solid Tumors
Beyond MDS, AML, and ovarian cancer, APR-246 has been explored in other malignancies. A Phase 1/2a study included patients with refractory hematological malignancies (such as CLL and T-PLL) and prostate cancer. frontiersin.orgashpublications.orgascopubs.orgmdpi.comoatext.com This study focused on determining the maximum tolerated dose and assessing safety and pharmacokinetics, and showed clinical effects in some patients. frontiersin.orgascopubs.org
APR-246 in combination with pembrolizumab has been investigated in a Phase 1/2 study (NCT04383938) in patients with advanced solid tumors, including gastric, gastroesophageal junction, bladder/urothelial, and non-small cell lung cancer. cancer.govnih.govresearchgate.netaprea.comdana-farber.org In efficacy-assessable patients (n=29) in this study, one achieved complete response (urothelial cancer), two achieved partial responses (NSCLC, urothelial cancer), and six patients had stable disease. nih.govresearchgate.net
Biomarker Identification and Validation for Clinical Response
Identifying biomarkers predictive of response to APR-246 is an important area of research to optimize patient selection for treatment. Given its proposed mechanism of reactivating mutant p53, the presence of TP53 mutations has been a primary inclusion criterion for many clinical trials of APR-246. nih.govbiorxiv.org
Analyses from clinical trials in TP53-mutant MDS and AML have provided insights into potential biomarkers. In the Phase 2 studies of APR-246 with azacitidine, patients with isolated TP53 mutations appeared to have a higher complete remission rate compared to those with other non-isolated mutations. researchgate.netaml-hub.comascopubs.org Higher risk features such as biallelic TP53 mutations and complex karyotype were also correlated with higher complete remission rates. researchgate.netaml-hub.com Responding patients showed significant reductions in TP53 variant allele frequency (VAF) and p53 expression by immunohistochemistry, with a notable proportion achieving complete molecular remission. ascopubs.orgaprea.com The achievement of complete remission, particularly with TP53 VAF clearance, has been suggested as a key endpoint in early efficacy studies. ascopubs.org
However, research also indicates that TP53 mutation status alone may not be a sufficient or the sole determinant of response to APR-246. nih.govbiorxiv.org Studies have identified the expression of SLC7A11, the cystine/glutamate transporter, as a potentially superior determinant of response to APR-246 across different cancer types. nih.govbiorxiv.orgmdpi.com Low expression levels of SLC7A11 have been associated with higher sensitivity to APR-246. biorxiv.orgmdpi.com Genetic regulators of SLC7A11, including ATF4, MDM2, wild-type p53, and c-Myc, have also been found to regulate cancer cell sensitivity to APR-246. nih.govbiorxiv.org These findings suggest that SLC7A11 expression could serve as a broadly applicable predictive biomarker for stratifying patients for future clinical investigations of APR-246. nih.govbiorxiv.org
| Potential Biomarker | Association with Response to APR-246 |
| TP53 Mutation Status | Primary inclusion criterion in many trials; isolated mutations associated with higher CR rates in MDS/AML. researchgate.netaml-hub.comascopubs.orgnih.govbiorxiv.org |
| TP53 Variant Allele Frequency (VAF) | Significant reductions observed in responding patients; clearance associated with improved outcomes. ascopubs.orgascopubs.orgaprea.com |
| p53 Expression (IHC) | Lower CR rates in patients with insufficient p53 levels at baseline in one study. ascopubs.org |
| SLC7A11 Expression | Low expression associated with higher sensitivity; identified as a potentially superior predictor than TP53 mutation status. nih.govbiorxiv.orgmdpi.com |
Further research is ongoing to fully validate and integrate these biomarkers into clinical practice to better identify patients most likely to benefit from APR-246 treatment.
TP53 Mutation Status and Variant Allele Frequency
The presence of at least one TP53 mutation has been an inclusion criterion for patient selection in many APR-246 clinical trials. aacrjournals.orgresearchgate.net However, preliminary results from clinical trials and preclinical studies suggest that TP53 mutation status alone may not be a sufficient biomarker for predicting response to APR-246. aacrjournals.orgresearchgate.netnih.gov
p53 Protein Expression by Immunohistochemistry
Assessment of p53 protein expression by immunohistochemistry (IHC) has been explored in the context of APR-246 treatment. In some clinical trials, responding patients demonstrated significant reductions in p53 expression as evaluated by IHC. ascopubs.org While IHC can indicate abnormal p53 protein accumulation, which is often associated with TP53 mutations, some research suggests that negative p53 expression by IHC might correlate with wild-type p53 in tumors, although null and nonsense mutations can also result in negative staining. aacrjournals.orgresearchgate.net Immunohistochemical assessment of p53 expression may have a potential role in predicting outcomes and response to therapy. researchgate.net
Genetic Signatures and Predictive Biomarkers (e.g., SLC7A11 expression)
Beyond TP53 mutation status, the expression of the cystine/glutamate transporter SLC7A11 has been identified as a potentially superior determinant of response to APR-246. aacrjournals.orgbiorxiv.orgresearchgate.netnih.gov Studies correlating APR-246 activity with omics features across numerous cancer cell lines have found that SLC7A11 mRNA and protein levels, as well as reduced glutathione (B108866) (GSH), are strong predictive biomarkers for response, particularly in solid cancer cell lines. aacrjournals.orgbiorxiv.orgresearchgate.netnih.gov Low levels of SLC7A11 expression correlate with greater sensitivity to APR-246. biorxiv.org
Genetic regulators of SLC7A11, including ATF4, MDM2, wild-type p53, and c-Myc, have also been confirmed to regulate cancer cell sensitivity to APR-246. aacrjournals.orgbiorxiv.orgresearchgate.netnih.gov Furthermore, a novel gene signature, potentially comprising 13 genes, has been proposed as a predictive biomarker for APR-246 responsiveness, demonstrating high sensitivity and specificity in in silico analyses using cancer cell line gene expression data. nih.govmdpi.com
Molecular Response Markers (e.g., p53-dependent pathway activation, p21 expression)
APR-246 is proposed to reactivate mutant p53 by converting to the active species methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues in the mutant p53 core domain, restoring its wild-type conformation and transcriptional function. nih.govmdpi.comcenmed.comnih.gov This restoration can lead to the activation of p53-dependent pathways and the upregulation of p53 target genes. nih.govspandidos-publications.comoatext.commdpi.com
A key molecular response marker is the expression of p21 (cdkn1A), a cyclin-dependent kinase inhibitor that mediates p53-dependent cell cycle arrest. nih.govspandidos-publications.comoatext.commdpi.com Studies have shown that APR-246 treatment can significantly induce p21 mRNA and protein expression, indicating activation of the p53 pathway. nih.govspandidos-publications.comoatext.com Induction of pro-apoptotic genes such as Noxa (PMAIP1) and Puma (BBC3) has also been observed following APR-246 treatment, supporting the activation of the p53-dependent apoptotic pathway. nih.gov While p21 induction is often associated with p53 pathway activation, some studies have shown variable induction depending on the cell line and p53 status, suggesting potential p53-independent effects or context dependency. aacrjournals.orgnih.govspandidos-publications.com
Regulatory Designations and Their Implications
APR-246 (eprenetapopt) has received several important regulatory designations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These include Breakthrough Therapy Designation, Orphan Drug Designation, and Fast Track Designation from the FDA for MDS with a TP53 mutation. biospace.comaprea.comaprea.comaprea.comaprea.com It has also received Fast Track Designation from the FDA for AML. biospace.comaprea.comaprea.com Additionally, APR-246 has been granted Orphan Drug designation from the EMA for MDS, AML, and ovarian cancer. aprea.comaprea.comaprea.comaprea.com
These designations are intended to expedite the development and review of drugs for serious conditions that address an unmet medical need. Breakthrough Therapy designation is granted when preliminary clinical evidence suggests that a drug may demonstrate substantial improvement over available therapy. Orphan Drug designation provides incentives for developing drugs for rare diseases. Fast Track designation is designed to facilitate the development and expedite the review of drugs to treat serious conditions and fill an unmet medical need. These designations reflect the potential of APR-246 to address patient populations with limited therapeutic options and poor prognoses, particularly those with TP53-mutated hematologic malignancies. biospace.comaprea.comaprea.com
Challenges and Future Directions in Apr 246 Research
Identifying Novel Predictive and Prognostic Biomarkers for Diverse Cancer Types
The need for reliable biomarkers to predict response to APR-246 is paramount given the observed heterogeneity. As TP53 mutation status alone is insufficient nih.govresearchgate.netaacrjournals.org, identifying novel predictive and prognostic biomarkers is a critical future direction. Studies have indicated that the expression of SLC7A11, a cystine/glutamate antiporter, may be a superior determinant of APR-246 sensitivity across various cancer types, with low expression levels associated with higher response nih.govresearchgate.netaacrjournals.orgmdpi.com. Other potential biomarkers and pathways, such as those involved in amino acid metabolism, carbohydrate metabolism, and oxidative stress, are also being investigated researchgate.net. Future research should focus on validating these potential biomarkers in larger patient cohorts and exploring other molecular signatures, including those related to the tumor microenvironment and immune context, that could predict response or resistance to APR-246 therapy. The identification of robust biomarkers will enable better patient selection and stratification for clinical trials and eventual clinical use.
Optimizing Combination Therapy Strategies and Sequencing
APR-246 has shown promising synergy with various anti-cancer agents, including traditional chemotherapy (like azacitidine, cisplatin (B142131), and 5-fluorouracil) and newer targeted therapies and immunotherapies haematologica.orgmdpi.comfrontiersin.orggcs-web.comaprea.com. Preclinical and clinical data support the rationale for combining APR-246 with agents that induce DNA damage or affect cellular redox balance haematologica.orgmdpi.comfrontiersin.orgaacrjournals.org. Combinations with hypomethylating agents like azacitidine have shown high response rates in TP53-mutant MDS and AML haematologica.orgascopubs.orgmdpi.com. Synergy has also been observed with PARP inhibitors in ovarian cancer and triple-negative breast cancer cell lines, even in those resistant to olaparib (B1684210) ascopubs.org. Combining APR-246 with immune checkpoint inhibitors is another area of investigation, with preclinical data suggesting it can enhance tumor immunogenicity independent of p53 status nih.govlife-science-alliance.org. Future research needs to focus on systematically optimizing these combination strategies, including determining the optimal drug ratios, dosing schedules, and sequencing to maximize efficacy while managing potential toxicity. Identifying biomarkers that predict response to specific combinations is also crucial.
Addressing Mechanisms of Acquired Resistance and Developing Counter-Strategies
As with many cancer therapies, the development of acquired resistance is a potential challenge for APR-246. Understanding the mechanisms by which cancer cells develop resistance to APR-246 is essential for designing strategies to overcome it. While specific resistance mechanisms to APR-246 are still being actively investigated, potential avenues could involve alterations in drug uptake or efflux, adaptations in antioxidant pathways to counteract oxidative stress, or changes in the expression or mutation status of key target proteins. For instance, inhibition of the MRP1 efflux pump has been shown to potentiate APR-246 efficacy by increasing intracellular drug accumulation embopress.orgki.se. Future research should aim to identify the key molecular players and pathways involved in acquired resistance to APR-246 through preclinical models and analysis of patient samples upon relapse. This knowledge can then inform the development of novel combination therapies or next-generation compounds designed to circumvent these resistance mechanisms.
Development of Next-Generation Mutant p53 Reactivators (e.g., APR-548)
Building upon the insights gained from APR-246, the development of next-generation mutant p53 reactivators is a critical future direction gcs-web.comrecipharm.compatientworthy.combiospace.com. APR-548 is an example of such a compound, designed as an orally bioavailable next-generation reactivator gcs-web.comrecipharm.compatientworthy.combiospace.com. Preclinical studies with APR-548 have shown enhanced potency compared to APR-246 in TP53-mutant cancer cell lines and demonstrated in vivo tumor growth inhibition with oral dosing gcs-web.combiospace.com. The development of oral formulations like APR-548 could offer improved convenience and potentially different pharmacokinetic profiles. Future efforts in this area will focus on designing compounds with improved potency, specificity for mutant p53, favorable pharmacokinetic and pharmacodynamic properties, and the ability to overcome potential resistance mechanisms encountered with APR-246.
Q & A
Q. What is the primary mechanism of action of APR-246 in targeting cancer cells?
APR-246 (Eprenetapopt) reactivates mutant p53 by restoring its wild-type conformation, enabling transcriptional regulation of pro-apoptotic genes. Experimental validation involves treating p53-mutated cancer cells (e.g., SK-N-DZ neuroblastoma cells) with APR-246 and assessing apoptosis via proteome profiler assays and phosphorylation of p53 at S392. Key methodologies include CellTiter2.0 assays for IC50 determination and western blotting to confirm pathway activation .
Q. What experimental models are validated for studying APR-246’s efficacy and metabolic effects?
In vitro models like SK-N-DZ neuroblastoma cells are standard for evaluating APR-246’s impact on purine metabolism. Researchers use metabolic profiling (e.g., 250 metabolites analyzed via LC-MS) and combinatorial drug screens (e.g., mycophenolate, allopurinol) to identify synergistic effects. IC50 values are calculated using dose-response curves, with apoptosis quantified via caspase-3/7 activation assays .
Q. How do researchers assess APR-246’s selectivity for cancer cells versus normal cells?
Comparative studies use non-cancerous cell lines (e.g., fibroblasts) and cancer cells treated with identical APR-246 concentrations. Metrics include viability assays (MTT/CellTiter-Glo), apoptosis markers (Annexin V/PI staining), and transcriptomic profiling to identify differential gene expression linked to p53 status .
Advanced Research Questions
Q. How can experimental designs optimize the study of APR-246’s synergy with other agents?
Researchers employ factorial design experiments to test APR-246 combinations (e.g., mycophenolate, sulfasalazine). Synergy is quantified using the Chou-Talalay combination index (CI), where CI < 1 indicates synergy. Mechanistic validation involves co-treatment experiments followed by proteomic analysis (e.g., Bcl-xL downregulation) and phospho-p53 quantification .
Q. Why does APR-246 exhibit selective synergy with purine synthesis inhibitors (e.g., mycophenolate) but not recycling pathway inhibitors (e.g., 6-mercaptopurine)?
APR-246 disrupts de novo purine synthesis by depleting glutathione, which sensitizes cells to mycophenolate’s inhibition of IMPDH. In contrast, purine salvage pathway inhibitors (e.g., 6-mercaptopurine) are less effective due to compensatory mechanisms in recycling pathways. This is validated via metabolic flux analysis and knockout models of salvage pathway enzymes .
Q. How should researchers address contradictions in APR-246’s efficacy across cancer types or p53 mutation subtypes?
Multi-omics approaches (transcriptomics, proteomics) stratify responders vs. non-responders based on p53 mutation profiles (e.g., structural vs. contact mutants). Preclinical studies should replicate findings across diverse models (e.g., patient-derived xenografts) and use CRISPR-Cas9 to isogenically correct p53 mutations for controlled comparisons .
Methodological and Ethical Considerations
Q. What statistical methods are critical for analyzing APR-246 combination therapy data?
- Synergy quantification : Chou-Talalay method with CompuSyn software.
- Survival analysis : Kaplan-Meier curves with log-rank tests for in vivo studies.
- Dose-response modeling : Four-parameter logistic regression for IC50/EC50 calculations.
- Multiplicity adjustment : Benjamini-Hochberg correction for high-throughput metabolite screens .
Q. What ethical considerations are paramount in clinical trials involving APR-246?
- Informed consent : Disclose risks of hematologic toxicity (e.g., neutropenia) and gastrointestinal adverse events.
- Data integrity : Pre-register trial protocols (ClinicalTrials.gov ) to avoid outcome reporting bias.
- Equity : Ensure diverse enrollment to assess efficacy across genetic backgrounds .
Data Contradictions and Validation
Q. How can researchers reconcile discrepancies between preclinical and clinical trial data for APR-246?
| Factor | Preclinical Findings | Clinical Challenges | Validation Strategy |
|---|---|---|---|
| p53 Mutation | High efficacy in structural mutants | Variable response in contact mutants | Stratify patients by mutation type |
| Combination | Synergy with mycophenolate in vitro | Toxicity limits combo dosing in humans | Phase Ib dose-escalation studies |
| Biomarkers | p53 phosphorylation (S392) as predictor | Lack of robust biomarkers in serum | Develop PDX models with liquid biopsies |
Q. What strategies improve reproducibility when studying APR-246’s metabolic effects?
- Standardize cell culture conditions : Use identical media, serum batches, and hypoxia levels (e.g., 5% O₂ for solid tumor models).
- Metabolomic replication : Cross-validate findings in ≥2 independent labs using harmonized LC-MS protocols.
- Data transparency : Share raw metabolomics data via repositories like MetaboLights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
